![molecular formula C15H15NO3 B2978567 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene CAS No. 72567-42-1](/img/structure/B2978567.png)
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
概要
説明
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzene, featuring a methyl group and a nitrophenoxyethyl group attached to the benzene ring
科学的研究の応用
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
作用機序
The mechanism of action of 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The nitrophenoxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
1-Methyl-4-nitrobenzene: Similar structure but lacks the ethyl group.
4-Nitrophenyl 4-tolyl ether: Similar ether linkage but different substituents.
4-Methyl-4′-nitrodiphenyl ether: Similar nitro and methyl groups but different overall structure.
Uniqueness
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene is unique due to the presence of both a nitrophenoxyethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXGGNTJNSZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2978485.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978488.png)
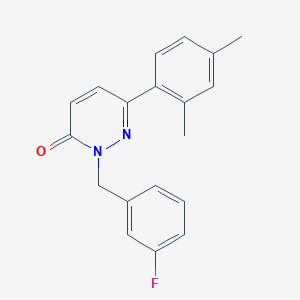
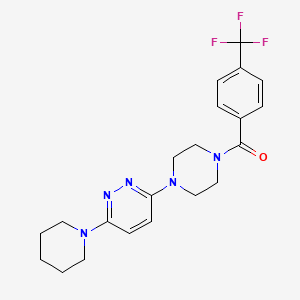
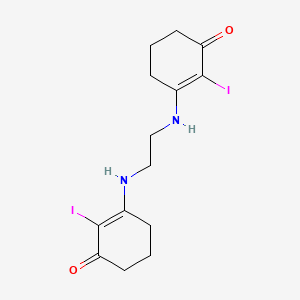
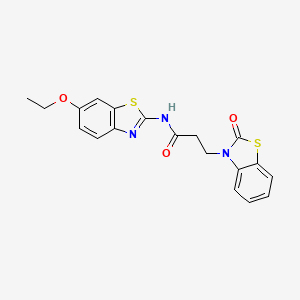
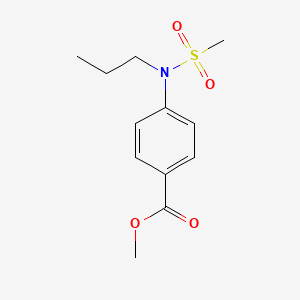

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2978504.png)
![Phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)
![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2978507.png)
